molecular formula C17H17N3O3 B3326810 4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline CAS No. 286371-73-1

4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline

Cat. No.: B3326810
CAS No.: 286371-73-1
M. Wt: 311.33 g/mol
InChI Key: DUPQTHCJBCHKEB-UHFFFAOYSA-N
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Description

4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline is a compound that belongs to the class of quinazoline derivatives. Quinazoline is a nitrogen-containing heterocyclic compound known for its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline typically involves the following steps :

    Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions starting from 2-aminobenzamide and appropriate aldehydes or ketones.

    Coupling Reaction: The final step involves the coupling of the quinazoline derivative with 3-methylaniline using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline has several scientific research applications :

    Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential anti-tumor and anti-inflammatory activities.

    Medicine: Investigated as a potential anti-cancer agent due to its ability to inhibit the proliferation of cancer cells.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an anti-cancer agent.

    Erlotinib: A quinazoline-based drug that inhibits epidermal growth factor receptor (EGFR) tyrosine kinase.

    Afatinib: A quinazoline derivative that irreversibly inhibits EGFR and HER2 tyrosine kinases.

Uniqueness

4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct pharmacological properties. Its dual methoxy groups at the 6 and 7 positions enhance its ability to interact with molecular targets, making it a promising candidate for further drug development .

Properties

IUPAC Name

4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-10-6-11(18)4-5-14(10)23-17-12-7-15(21-2)16(22-3)8-13(12)19-9-20-17/h4-9H,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPQTHCJBCHKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=NC=NC3=CC(=C(C=C32)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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